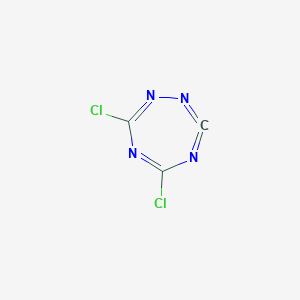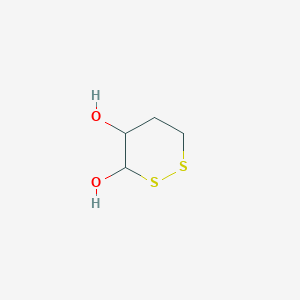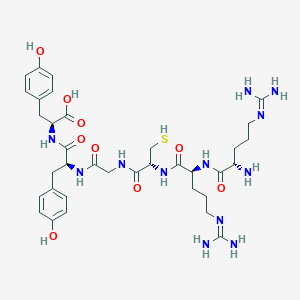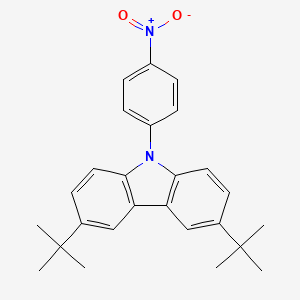![molecular formula C13H15N3O B14239888 2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole CAS No. 483314-83-6](/img/structure/B14239888.png)
2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of a phenyl group, a pyrrolidine ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The pyrrolidine moiety can be introduced through a subsequent reaction with a suitable pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and subsequent reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group, leading to different reduced products.
Substitution: The phenyl group and the oxadiazole ring can undergo substitution reactions, introducing different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl or oxadiazole rings.
Aplicaciones Científicas De Investigación
2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-triazole: Contains an additional nitrogen atom in the ring.
Uniqueness
2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and biological activities
Propiedades
Número CAS |
483314-83-6 |
|---|---|
Fórmula molecular |
C13H15N3O |
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)13-16-15-12(17-13)9-11-7-4-8-14-11/h1-3,5-6,11,14H,4,7-9H2/t11-/m0/s1 |
Clave InChI |
HPUUVZDJHKVXGR-NSHDSACASA-N |
SMILES isomérico |
C1C[C@H](NC1)CC2=NN=C(O2)C3=CC=CC=C3 |
SMILES canónico |
C1CC(NC1)CC2=NN=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


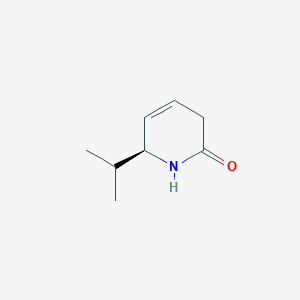
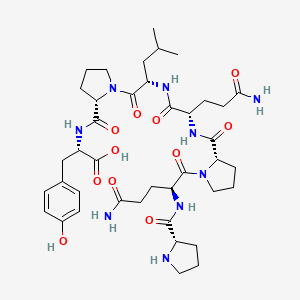
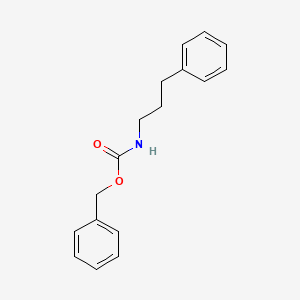
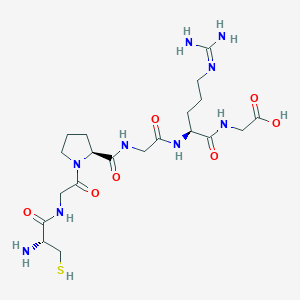
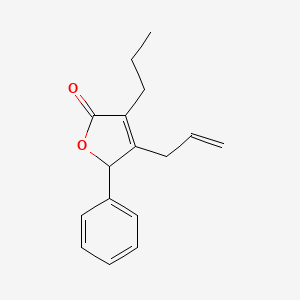

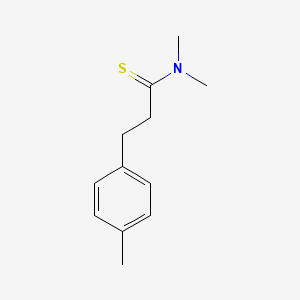

![1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro-](/img/structure/B14239842.png)
![N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14239844.png)
